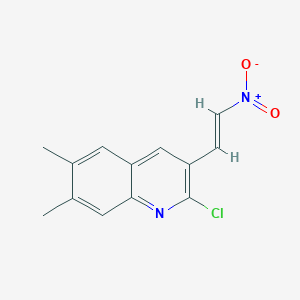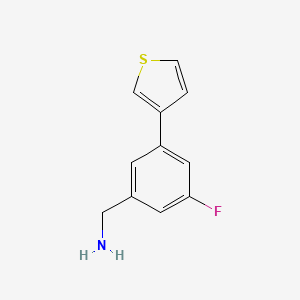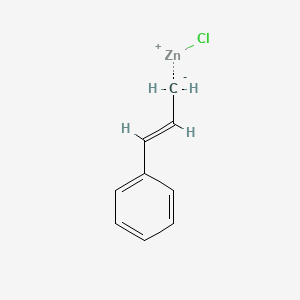
Cinnamylzinc chloride, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamylzinc chloride, 0.50 M in tetrahydrofuran (THF): is an organozinc compound widely used in organic synthesis. It is a solution of cinnamylzinc chloride in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamylzinc chloride can be prepared through the reaction of cinnamyl chloride with zinc dust in the presence of lithium chloride and tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general procedure involves adding zinc dust to a solution of cinnamyl chloride and lithium chloride in tetrahydrofuran, followed by stirring at room temperature for a specified period .
Industrial Production Methods: While specific industrial production methods for cinnamylzinc chloride are not widely documented, the preparation generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Cinnamylzinc chloride is known to undergo various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with cinnamylzinc chloride acting as the nucleophile.
Substitution Reactions: Often carried out with alkyl halides or aryl halides in the presence of a catalyst.
Coupling Reactions: Commonly performed using palladium or nickel catalysts under inert conditions.
Major Products Formed:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Alkenes: Resulting from substitution reactions.
Biaryls or Alkenes: Produced through coupling reactions.
Scientific Research Applications
Cinnamylzinc chloride has a wide range of applications in scientific research, including:
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of natural products and pharmaceuticals.
Cross-Coupling Reactions: Employed in the formation of carbon-carbon bonds in organic synthesis.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of potential drug candidates.
Industry:
Material Science: Used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of cinnamylzinc chloride involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound coordinates with the cinnamyl group, enhancing its nucleophilicity. This allows the compound to effectively participate in addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Phenylzinc chloride: Another organozinc compound used in similar types of reactions.
Allylzinc chloride: Known for its use in nucleophilic addition and substitution reactions.
Comparison:
Reactivity: Cinnamylzinc chloride is unique in its ability to form cinnamyl derivatives, which are valuable intermediates in organic synthesis.
Applications: While phenylzinc chloride and allylzinc chloride have similar applications, cinnamylzinc chloride is particularly useful in the synthesis of cinnamyl-containing compounds.
Properties
Molecular Formula |
C9H9ClZn |
|---|---|
Molecular Weight |
218.0 g/mol |
IUPAC Name |
chlorozinc(1+);[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H9.ClH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1/b6-2+;; |
InChI Key |
MAZRVNQFASOOST-UKBMIWHLSA-M |
Isomeric SMILES |
[CH2-]/C=C/C1=CC=CC=C1.Cl[Zn+] |
Canonical SMILES |
[CH2-]C=CC1=CC=CC=C1.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


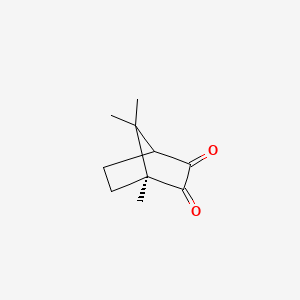
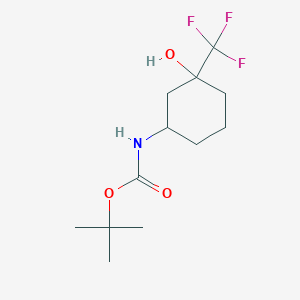
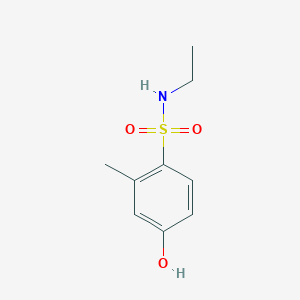
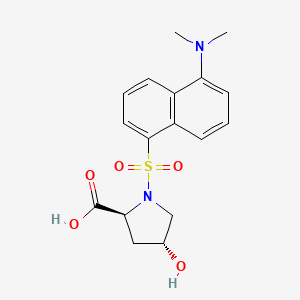
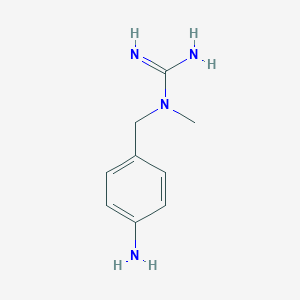
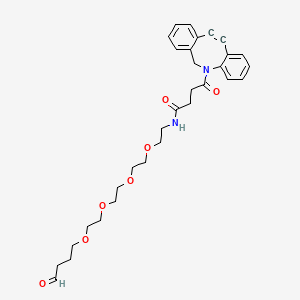
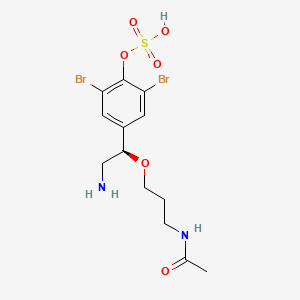
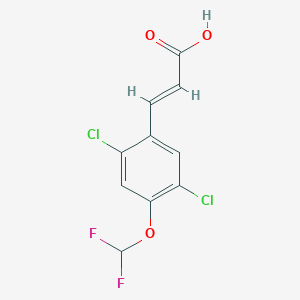
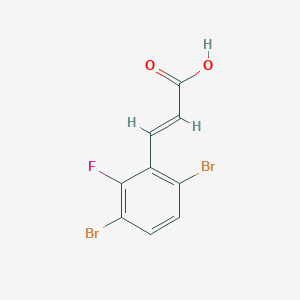
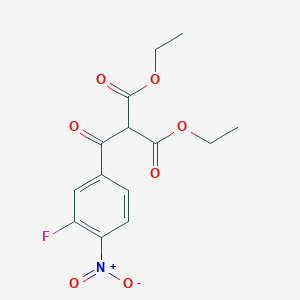
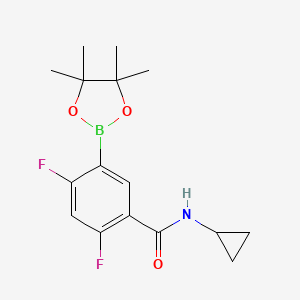
![7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13727872.png)
